

Application Note: UPLC-MS/MS Method for Simultaneous Thiamine Metabolite Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiamine phosphate*

Cat. No.: *B1142218*

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Introduction

Thiamine (Vitamin B1) and its phosphorylated metabolites, thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP), are crucial for cellular metabolism, particularly in energy production and neuronal function. Accurate quantification of these metabolites in biological matrices is essential for diagnosing thiamine deficiency disorders and for research in nutrition, neurobiology, and drug development. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of thiamine and its key phosphate esters in human whole blood. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by electrospray ionization tandem mass spectrometry, making it suitable for high-throughput clinical and research applications.

Experimental

Materials and Reagents

- Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP) standards
- Isotopically labeled internal standards (e.g., Thiamine-d3, TPP-d3)
- Trichloroacetic acid (TCA) or Perchloric acid

- Ammonium formate
- Formic acid
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ultrapure water
- Whole blood samples

Instrumentation

A UPLC system coupled with a tandem quadrupole mass spectrometer was used. The specific system described in a comparative study was a Waters™ UPLC–MS/MS system.^{[1][2]}

UPLC Conditions

Parameter	Value
Column	Reversed-phase C18 column (e.g., Waters Symmetry C18)
Mobile Phase A	10 mM Ammonium formate with 0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Run Time	Approximately 2.5 - 8 minutes
Gradient	Optimized for separation of thiamine, TMP, and TDP (specifics below)

A representative gradient could start at 2-5% B, ramp up to 95% B, hold, and then re-equilibrate.

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	150 °C
Desolvation Temp.	400 - 500 °C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions

The following table summarizes typical MRM transitions for thiamine and its metabolites.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Thiamine (T)	265.1	122.1
Thiamine Monophosphate (TMP)	345.1	122.1
Thiamine Diphosphate (TDP/TPP)	425.1	121.9
Thiamine-d3 (IS)	268.1	122.1
TPP-d3 (IS)	428.1	121.9

Protocol

Standard and Internal Standard Preparation

- Prepare individual stock solutions of thiamine, TMP, and TDP in a suitable solvent (e.g., 0.1 M HCl or water/methanol).
- Prepare a working mixture of the isotopically labeled internal standards (IS).
- Prepare a series of calibration standards by spiking the analyte stock solutions into a surrogate matrix (e.g., analyte-stripped serum or water).

Sample Preparation

- To 100 μ L of whole blood, add 10 μ L of the internal standard working solution and vortex briefly.
- Add 200 μ L of cold 10% Trichloroacetic Acid (TCA) to precipitate proteins.[2]
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a new microcentrifuge tube.
- Inject the supernatant directly into the UPLC-MS/MS system.

Results and Discussion

The described UPLC-MS/MS method allows for the rapid and simultaneous determination of thiamine, TMP, and TDP in whole blood. The use of stable isotope-labeled internal standards corrects for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[1][2][3]

Quantitative Performance

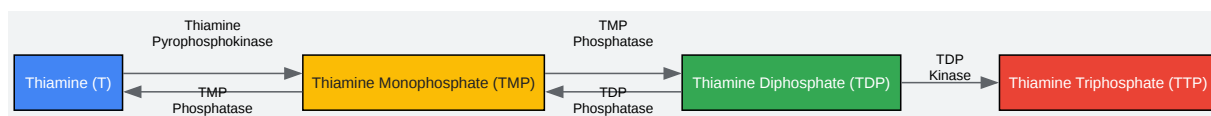
The method demonstrates excellent linearity, sensitivity, and reproducibility. The following table summarizes typical performance characteristics reported in the literature.

Parameter	Thiamine (T)	Thiamine Monophosphate (TMP)	Thiamine Diphosphate (TDP/TPP)
Linearity Range (nmol/L)	1.56 - 100[4]	3.13 - 200[4]	12 - 4870[1][2]
LLOQ (nmol/L)	1.56[4]	3.13[4]	9.4 - 12[1][2][3]
Intra-day Precision (%CV)	≤15.9[4]	≤15.9[4]	3.5 - 7.7[1][2][3]
Inter-day Precision (%CV)	≤15.9[4]	≤15.9[4]	6.1 - 7.7[1][2][3]
Accuracy (% Bias)	≤11.1[4]	≤11.1[4]	-
Recovery (%)	105.3[4]	102.7[4]	99 - 103.7[1][2][4]

Conclusion

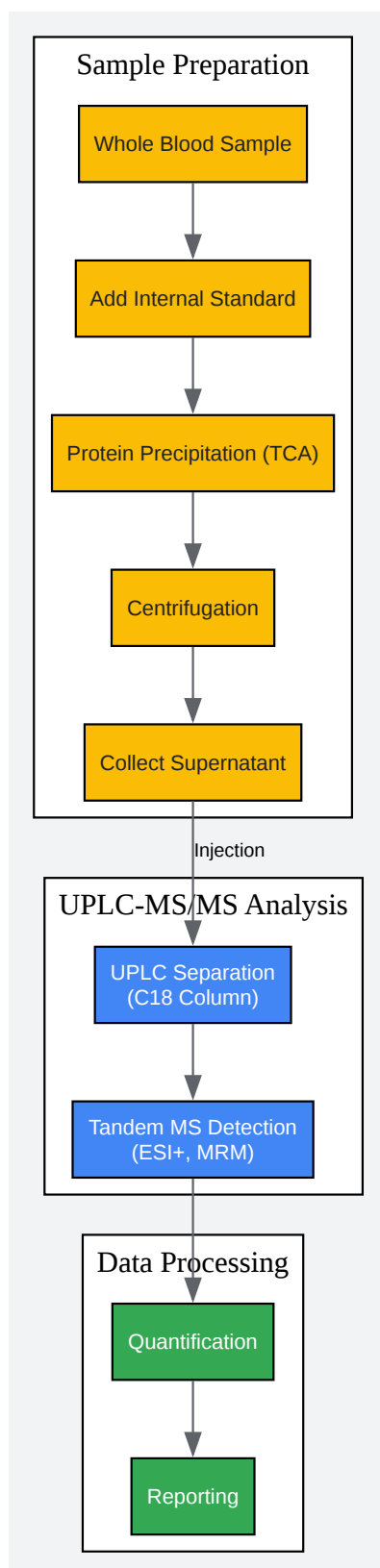
This application note details a sensitive, specific, and high-throughput UPLC-MS/MS method for the simultaneous quantification of thiamine and its phosphorylated metabolites in whole blood. The simple sample preparation and short analytical run time make this method a valuable tool for clinical diagnostics and research applications where the assessment of thiamine status is critical.

Visualizations



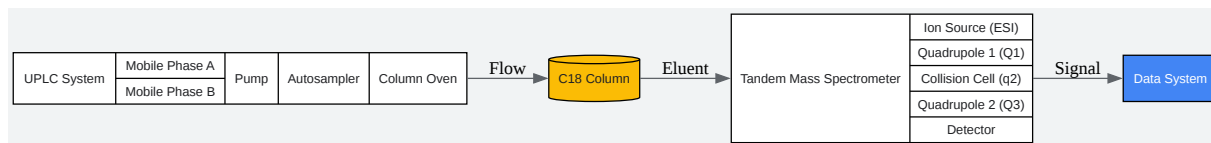
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Caption: Simplified Thiamine Metabolic Pathway.



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Caption: Experimental workflow for thiamine metabolite analysis.



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Caption: Logical diagram of the UPLC-MS/MS system.

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- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Method for Simultaneous Thiamine Metabolite Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142218#uplc-ms-ms-method-for-simultaneous-thiamine-metabolite-quantification]

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